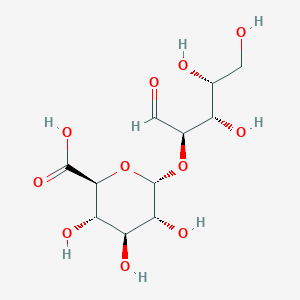

2-O-(Glucopyranosyluronic acid)xylose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3-Oxidosqualène, également connu sous le nom d'oxyde de squalène, est un intermédiaire crucial dans la biosynthèse des stérols et des triterpènes. Il est formé lorsque le squalène est oxydé par l'enzyme squalène monooxygénase. Ce composé joue un rôle important dans la synthèse des précurseurs stéroliques de la membrane cellulaire tels que le lanostérol et le cycloarténol, ainsi que les saponines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2,3-Oxidosqualène est synthétisé par l'oxydation du squalène. L'enzyme squalène monooxygénase catalyse cette réaction, en introduisant un groupe époxyde dans la molécule de squalène. Ce processus enzymatique est hautement spécifique et se déroule dans des conditions douces, ce qui en fait une méthode efficace pour produire du 2,3-oxidosqualène .

Méthodes de production industrielle : Dans les milieux industriels, la production de 2,3-oxidosqualène implique l'utilisation d'approches biotechnologiques. Par exemple, des souches d'Escherichia coli génétiquement modifiées ont été développées pour produire du 2,3-oxidosqualène en introduisant les enzymes nécessaires et en optimisant les voies métaboliques . Cette méthode permet une production à grande échelle du composé avec une grande efficacité.

Analyse Des Réactions Chimiques

Types de réactions : Le 2,3-Oxidosqualène subit diverses réactions chimiques, notamment la cyclisation, l'oxydation et la réduction. La réaction la plus remarquable est sa cyclisation, catalysée par les oxidosqualène cylases, qui conduit à la formation de stérols et de triterpènes .

Réactifs et conditions courants :

Cyclisation : Catalysée par les oxidosqualène cylases, cette réaction se déroule dans des conditions physiologiques et conduit à la formation de divers triterpènes cycliques.

Oxydation : L'oxydation ultérieure du 2,3-oxidosqualène peut conduire à la formation de stérols et de triterpènes plus complexes.

Réduction : Les réactions de réduction peuvent modifier le groupe époxyde, conduisant à différents dérivés du composé.

Principaux produits : Les principaux produits formés par les réactions du 2,3-oxidosqualène comprennent le lanostérol, le cycloarténol et divers triterpènes .

4. Applications de la recherche scientifique

Le 2,3-Oxidosqualène a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers stérols et triterpènes, qui sont importants dans l'étude des produits naturels et de la chimie organique.

Biologie : Le composé est crucial dans l'étude de la biosynthèse de la membrane cellulaire et du rôle des stérols dans les processus cellulaires.

Médecine : Le 2,3-Oxidosqualène et ses dérivés ont des applications thérapeutiques potentielles, notamment des propriétés anti-inflammatoires et anticancéreuses.

5. Mécanisme d'action

Le mécanisme d'action du 2,3-oxidosqualène implique son rôle de substrat pour les oxidosqualène cylases. Ces enzymes catalysent la cyclisation du 2,3-oxidosqualène pour former divers stérols et triterpènes. Les cibles moléculaires comprennent les sites actifs des oxidosqualène cylases, où le composé subit des changements conformationnels pour faciliter la réaction de cyclisation .

Composés similaires :

Squalène : Le précurseur du 2,3-oxidosqualène, qui subit une oxydation pour former le composé.

Lanostérol : Un produit de la cyclisation du 2,3-oxidosqualène, servant de précurseur au cholestérol.

Cycloarténol : Un autre produit de la cyclisation du 2,3-oxidosqualène, important dans la biosynthèse des stérols végétaux.

Unicité : Le 2,3-Oxidosqualène est unique en raison de son rôle d'intermédiaire clé dans la biosynthèse des stérols et des triterpènes. Sa capacité à subir une cyclisation pour former une grande variété de molécules complexes met en évidence son importance dans les contextes biologique et industriel .

Applications De Recherche Scientifique

2,3-Oxidosqualene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various sterols and triterpenes, which are important in the study of natural products and organic chemistry.

Biology: The compound is crucial in the study of cell membrane biosynthesis and the role of sterols in cellular processes.

Medicine: 2,3-Oxidosqualene and its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.

Mécanisme D'action

The mechanism of action of 2,3-oxidosqualene involves its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of 2,3-oxidosqualene to form various sterols and triterpenes. The molecular targets include the active sites of oxidosqualene cyclases, where the compound undergoes conformational changes to facilitate the cyclization reaction .

Comparaison Avec Des Composés Similaires

Squalene: The precursor to 2,3-oxidosqualene, which undergoes oxidation to form the compound.

Lanosterol: A product of the cyclization of 2,3-oxidosqualene, serving as a precursor to cholesterol.

Cycloartenol: Another product of the cyclization of 2,3-oxidosqualene, important in plant sterol biosynthesis.

Uniqueness: 2,3-Oxidosqualene is unique due to its role as a key intermediate in the biosynthesis of sterols and triterpenes. Its ability to undergo cyclization to form a wide variety of complex molecules highlights its importance in both biological and industrial contexts .

Propriétés

Numéro CAS |

17676-51-6 |

|---|---|

Formule moléculaire |

C11H18O11 |

Poids moléculaire |

326.25 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |

Clé InChI |

CXXAVRBGWUSLRR-MHNDCQGXSA-N |

SMILES isomérique |

C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |

SMILES |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

| 17676-51-6 | |

Synonymes |

2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)